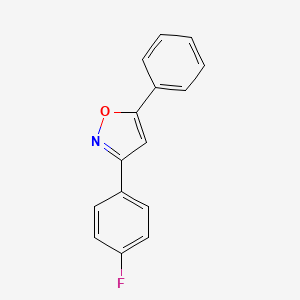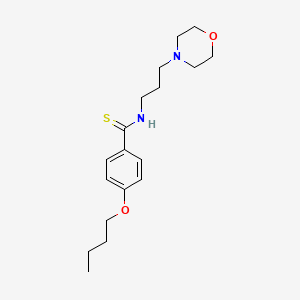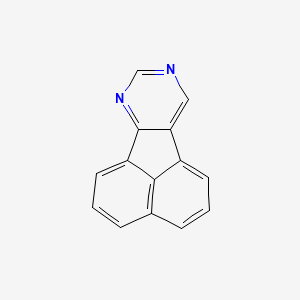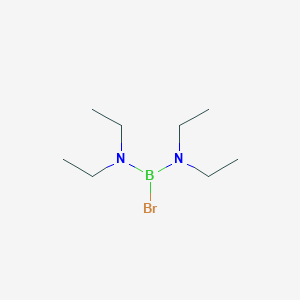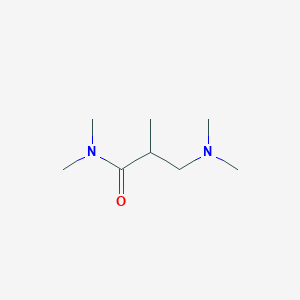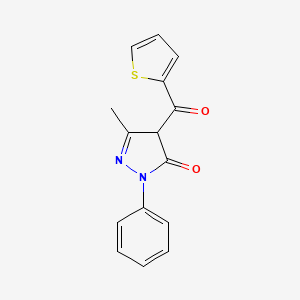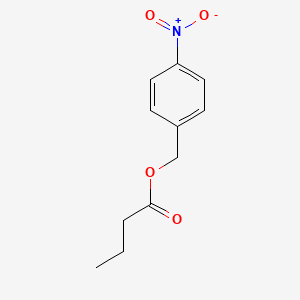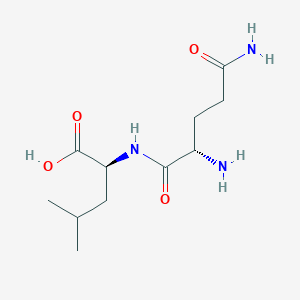
9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: is an organic compound belonging to the class of beta-carbolines. These compounds are characterized by a tricyclic structure consisting of a pyridine ring fused to an indole ring. The presence of a benzyl group at the 9th position and a ketone group at the 1st position further defines its unique chemical structure. Beta-carbolines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the beta-carboline core. The specific steps are as follows:
Starting Materials: Tryptamine and benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, at elevated temperatures.
Procedure: The tryptamine and benzaldehyde are mixed in a suitable solvent, and the acid catalyst is added. The mixture is heated to promote cyclization, leading to the formation of the beta-carboline core.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active ingredients highlights its importance in chemical manufacturing.
Mechanism of Action
The mechanism of action of 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, beta-carbolines are known to interact with monoamine oxidase (MAO) enzymes, inhibiting their activity and affecting neurotransmitter levels in the brain. This interaction is of particular interest in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-4-carboxylic acid
- 9-benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid
- 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Uniqueness
Compared to similar compounds, 9-Benzyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one stands out due to its specific substitution pattern and the presence of a ketone group at the 1st position. This unique structure imparts distinct chemical reactivity and biological activity, making it a compound of significant interest in various fields of research.
Properties
CAS No. |
34034-29-2 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
9-benzyl-3,4-dihydro-2H-pyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C18H16N2O/c21-18-17-15(10-11-19-18)14-8-4-5-9-16(14)20(17)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21) |
InChI Key |
AQPAFZPLIRGFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


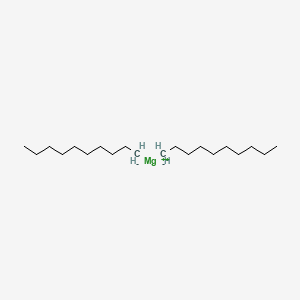
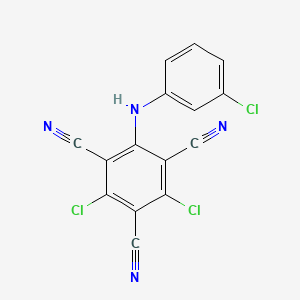
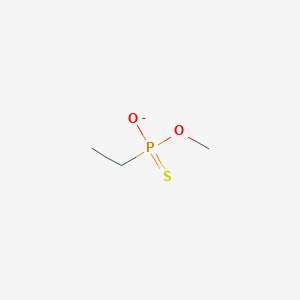
![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)
